molecular formula C17H15BrN4O4 B11184473 5,5'-[(3-bromophenyl)methanediyl]bis(6-hydroxy-2-methylpyrimidin-4(3H)-one) CAS No. 385378-15-4

5,5'-[(3-bromophenyl)methanediyl]bis(6-hydroxy-2-methylpyrimidin-4(3H)-one)

Cat. No.: B11184473
CAS No.: 385378-15-4
M. Wt: 419.2 g/mol
InChI Key: RNIKGKDKSNFCST-UHFFFAOYSA-N
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Description

5,5’-[(3-bromophenyl)methanediyl]bis(6-hydroxy-2-methylpyrimidin-4(3H)-one): is a complex organic compound that features a bromophenyl group linked to two pyrimidinone rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-[(3-bromophenyl)methanediyl]bis(6-hydroxy-2-methylpyrimidin-4(3H)-one) typically involves the following steps:

    Formation of the Bromophenyl Intermediate: The starting material, 3-bromobenzaldehyde, undergoes a condensation reaction with a suitable pyrimidinone precursor.

    Cyclization: The intermediate is then subjected to cyclization under acidic or basic conditions to form the pyrimidinone rings.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrimidinone rings, converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Introduction of various functional groups depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biology and Medicine

    Drug Development: The compound’s ability to interact with biological targets makes it a potential candidate for drug development, particularly in the treatment of diseases involving oxidative stress.

    Biochemical Research: It can be used as a probe to study enzyme mechanisms and interactions.

Industry

    Polymer Synthesis: The compound can be incorporated into polymer backbones to impart specific properties such as increased stability or reactivity.

    Coatings and Adhesives: Its chemical properties make it suitable for use in high-performance coatings and adhesives.

Mechanism of Action

The mechanism by which 5,5’-[(3-bromophenyl)methanediyl]bis(6-hydroxy-2-methylpyrimidin-4(3H)-one) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s hydroxyl and carbonyl groups can form hydrogen bonds with active sites, influencing the activity of enzymes. Additionally, the bromophenyl group can participate in π-π interactions with aromatic residues in proteins, further modulating their function.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Dibromobenzil: This compound features a similar bromophenyl group but lacks the pyrimidinone rings.

    1,2,3,4,5,6-Hexakis(4-bromophenyl)benzene: Another bromophenyl-containing compound with a different structural framework.

Uniqueness

    Structural Complexity: The presence of both pyrimidinone rings and a bromophenyl group makes 5,5’-[(3-bromophenyl)methanediyl]bis(6-hydroxy-2-methylpyrimidin-4(3H)-one) unique in its structural complexity.

Properties

CAS No.

385378-15-4

Molecular Formula

C17H15BrN4O4

Molecular Weight

419.2 g/mol

IUPAC Name

5-[(3-bromophenyl)-(4-hydroxy-2-methyl-6-oxo-1H-pyrimidin-5-yl)methyl]-4-hydroxy-2-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C17H15BrN4O4/c1-7-19-14(23)12(15(24)20-7)11(9-4-3-5-10(18)6-9)13-16(25)21-8(2)22-17(13)26/h3-6,11H,1-2H3,(H2,19,20,23,24)(H2,21,22,25,26)

InChI Key

RNIKGKDKSNFCST-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C(=O)N1)C(C2=CC(=CC=C2)Br)C3=C(N=C(NC3=O)C)O)O

Origin of Product

United States

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